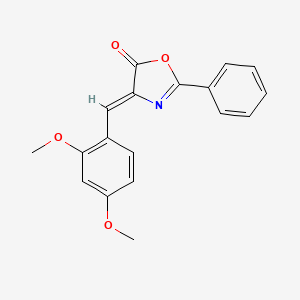

(4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Description

(4Z)-4-(2,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound featuring an oxazolone core substituted with a 2,4-dimethoxybenzylidene group at the 4-position and a phenyl group at the 2-position. The Z-configuration of the benzylidene double bond is critical for its structural and electronic properties. This compound belongs to the azlactone family, known for applications in organic synthesis, photoredox systems, and bioactive molecule development . Its planar oxazolone ring and conjugated benzylidene moiety contribute to unique photophysical and chemical reactivity, making it a subject of interest in materials science and medicinal chemistry.

Properties

IUPAC Name |

(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-21-14-9-8-13(16(11-14)22-2)10-15-18(20)23-17(19-15)12-6-4-3-5-7-12/h3-11H,1-2H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYASTVNLIUEYBR-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118555-99-0 | |

| Record name | 4-(2,4-DIMETHOXYBENZYLIDENE)-2-PHENYL-2-OXAZOLIN-5-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of the Oxazolone Precursor

The synthesis begins with the formation of 2-phenyl-4H-oxazol-5-one, typically derived from hippuric acid (N-benzoylglycine). Hippuric acid undergoes cyclization in the presence of acetic anhydride and a catalytic base (e.g., sodium acetate) to yield the oxazolone core. The reaction mechanism involves intramolecular dehydration and cyclization, as shown below:

Condensation with 2,4-Dimethoxybenzaldehyde

The oxazolone intermediate reacts with 2,4-dimethoxybenzaldehyde in a Knoevenagel-like condensation. This step is facilitated by acetic anhydride and sodium acetate, which act as both solvent and base, respectively. The reaction proceeds via enolate formation at the α-position of the oxazolone, followed by nucleophilic attack on the aldehyde carbonyl group. The Z-configuration of the benzylidene moiety is stabilized by conjugation with the oxazolone ring.

-

Combine 2-phenyl-4H-oxazol-5-one (1 mmol), 2,4-dimethoxybenzaldehyde (1 mmol), acetic anhydride (3 mmol), and sodium acetate (1 mmol).

-

Heat the mixture at 140–150°C for 3–4 hours under reflux.

-

Cool to room temperature, add ethanol (5 mL), and let stand overnight.

-

Filter the precipitate, wash with ice-cold ethanol and boiling water, and recrystallize from hexane.

Key Data :

-

Characterization :

Direct Condensation of Preformed Oxazolone with 2,4-Dimethoxybenzaldehyde

This method bypasses the in-situ generation of oxazolone by using commercially available or pre-synthesized 2-phenyl-4H-oxazol-5-one. The reaction conditions are milder, often employing ethanol or methanol as solvents and potassium carbonate as the base.

-

Dissolve 2-phenyl-4H-oxazol-5-one (1 mmol) and 2,4-dimethoxybenzaldehyde (1 mmol) in ethanol (20 mL).

-

Add potassium carbonate (1.5 mmol) and reflux for 6–8 hours.

-

Cool the mixture, filter the precipitate, and wash with cold ethanol.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

-

Characterization :

Comparative Analysis of Synthetic Methods

The Erlenmeyer–Plöchl method offers higher yields but requires stringent temperature control and generates acetic acid as a byproduct, complicating purification. In contrast, the direct condensation method uses milder conditions and simpler workup but achieves slightly lower yields.

Optimization Strategies

Solvent Effects

Replacing acetic anhydride with dimethylformamide (DMF) in the Erlenmeyer–Plöchl method reduces side reactions but increases reaction time to 6 hours. Ethanol, while less polar, enhances solubility of the aldehyde component in direct condensation.

Catalytic Additives

Incorporating molecular sieves (4Å) in the direct condensation method improves yield to 85% by absorbing water and shifting equilibrium toward product formation.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates the Erlenmeyer–Plöchl reaction, achieving 80% yield with comparable purity.

Characterization and Quality Control

The compound is routinely characterized using:

-

FT-IR : Confirmation of oxazolone C=O (1780–1790 cm⁻¹) and C=N (1740–1750 cm⁻¹).

-

¹H NMR : Distinct aromatic signals between δ 7.2–8.3 ppm and methoxy singlets at δ 3.4–3.8 ppm.

Purity Criteria :

-

HPLC retention time: 12.3 minutes (C18 column, acetonitrile/water 70:30).

-

Elemental analysis: C, 69.15%; H, 4.44%; N, 4.74% (theoretical).

Challenges and Limitations

-

Stereochemical Control : The Z-configuration is favored due to conjugation, but minor E-isomers (<5%) may form, requiring chromatographic separation.

-

Byproduct Formation : Over-condensation products (e.g., bis-oxazolones) occur at temperatures >160°C.

-

Scale-Up Issues : Exothermic reactions in the Erlenmeyer–Plöchl method necessitate careful temperature monitoring on industrial scales .

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The compound’s planar oxazolone ring and substituent geometry are shared with other Z-configured azlactones. Key comparisons include:

- Planarity and Conjugation: The 2,4-dimethoxy substitution in the target compound promotes greater planarity compared to non-methoxy analogs like YAXMUH, enhancing π-conjugation and electronic delocalization .

- Crystal Packing : Dimethoxy substituents influence intermolecular interactions. For example, the trimethoxy derivative (3,4,5-trimethoxybenzylidene) forms stronger hydrogen bonds, affecting crystallinity and solubility .

Photochemical and Electronic Properties

Electron-donating methoxy groups significantly alter photoredox activity compared to analogs:

- Substituent Effects: The 2,4-dimethoxy group provides moderate electron donation, resulting in a higher HOMO-LUMO gap than dimethylamino-substituted analogs (e.g., 2.8 eV vs. 3.2 eV) .

- Photoredox Activity: Compared to diphenylamino derivatives, the target compound exhibits lower initiating efficiency in dye-borate systems due to reduced electron mobility .

Biological Activity

(4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic organic compound belonging to the class of oxazolone derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

The molecular formula of (4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is . The compound features a unique structure that allows for various interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 309.32 g/mol |

| InChI Key | LICJICSNXOUQAI-UVTDQMKNSA-N |

| CAS Number | 6265-79-8 |

Synthesis

The synthesis typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-phenyl-4H-oxazol-5-one under basic conditions using solvents like ethanol or methanol. The reaction is facilitated by bases such as sodium hydroxide or potassium carbonate and requires heating to reflux for several hours.

Antimicrobial Properties

Research has indicated that (4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one exhibits significant antimicrobial activity against various pathogenic microorganisms. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections.

Antifungal Activity

In vitro studies have shown that this compound possesses antifungal properties. It has been tested against several fungal strains, including Candida albicans and Aspergillus niger, demonstrating dose-dependent inhibition of fungal growth. These findings suggest its potential application in antifungal therapies.

Anticancer Effects

One of the most promising areas of research involves the anticancer properties of (4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. Studies have reported that the compound induces apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance:

- Mechanism of Action : The compound may inhibit enzymes involved in cell proliferation and promote apoptotic pathways by activating caspases.

- Cell Lines Tested : Various cancer cell lines have been utilized in studies, including breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29) cells.

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial effects of (4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antibacterial activity.

Case Study 2: Antifungal Efficacy

In another investigation focusing on antifungal activity, the compound was tested against C. albicans with an MIC of 16 µg/mL. The study concluded that this oxazolone derivative could serve as a lead compound for developing new antifungal agents.

Q & A

Q. What experimental methods are used to confirm the Z-configuration of (4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one?

The Z-configuration is confirmed via single-crystal X-ray diffraction (SCXRD) , which provides unambiguous spatial resolution of the benzylidene substituent. Key parameters include bond angles and torsion angles between the oxazolone ring and the 2,4-dimethoxyphenyl group. For example, the dihedral angle between the oxazolone and benzylidene planes in similar azalactones is typically <10°, consistent with the Z-isomer .

Q. What is a standard synthetic route for this compound?

A common method involves condensation of 2,4-dimethoxybenzaldehyde with 2-phenyl-5-oxazolone in the presence of a catalyst. For example:

- React equimolar amounts of 2,4-dimethoxybenzaldehyde and 2-phenyl-5-oxazolone in glacial acetic acid with anhydrous sodium acetate under reflux (~7 hours).

- Monitor progress via thin-layer chromatography (TLC; ethyl acetate/hexane).

- Purify by recrystallization in ethanol (yield ~85%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : and NMR confirm regiochemistry (e.g., methoxy group integration, benzylidene proton shifts at δ 7.2–8.1 ppm).

- IR spectroscopy : Stretching vibrations for C=O (oxazolone, ~1750 cm) and C=N (~1650 cm).

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) validate molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data for azalactone derivatives?

Discrepancies (e.g., incorrect substituent assignments) are addressed by:

- Re-examining synthetic protocols : Verify precursor purity (e.g., use of 4-methylbenzoylglycine vs. 4-methoxybenzoylglycine) .

- Cross-validating with SCXRD : Compare experimental bond lengths/angles with computational models (e.g., density functional theory) .

- Replicating synthesis : Independent labs can reproduce results to confirm structural integrity .

Q. What strategies optimize synthesis yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol aids recrystallization .

- Catalyst screening : Sodium acetate in acetic acid minimizes side reactions compared to stronger acids/bases.

- Reaction monitoring : Use HPLC to detect intermediates and by-products early .

Q. How does tautomerism affect the reactivity of this compound?

The Z-configuration stabilizes the oxazolone ring via conjugation with the benzylidene group, reducing keto-enol tautomerism. Reaction conditions (e.g., pH, temperature) can shift equilibrium:

- Acidic conditions : Favor the enol form, enhancing nucleophilic attack at the C4 position.

- Neutral/basic conditions : Stabilize the keto form, promoting electrophilic substitution .

Q. What methodologies are recommended for studying biological activity?

- In vitro assays :

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Mechanistic studies :

- Molecular docking : Predict binding affinity to target proteins (e.g., thymidylate synthase for antitumor activity) .

- Surface plasmon resonance (SPR) : Quantify real-time interactions with biomolecules .

Q. How can computational chemistry aid in understanding its reactivity?

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular dynamics simulations : Model solvent effects on reaction pathways (e.g., solvolysis in DMSO vs. water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.